molecular formula C22H23FN4O2 B10917254 [3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10917254
M. Wt: 394.4 g/mol
InChI Key: YYSJRGAOYQKUPG-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group, an ethyl group, and a fluorophenyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring. The cyclopropyl, ethyl, and fluorophenyl groups are then added through various chemical reactions, such as alkylation and halogenation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H23FN4O2/c1-2-15-13-16(22(28)26-9-11-29-12-10-26)19-20(14-7-8-14)25-27(21(19)24-15)18-6-4-3-5-17(18)23/h3-6,13-14H,2,7-12H2,1H3

InChI Key

YYSJRGAOYQKUPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)N5CCOCC5

Origin of Product

United States

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